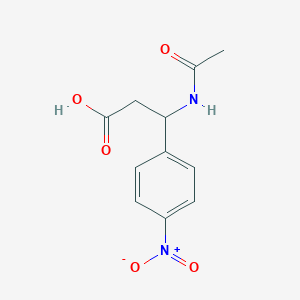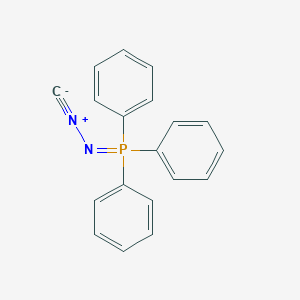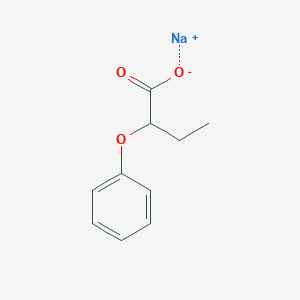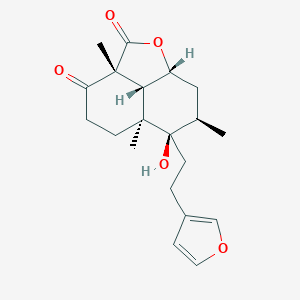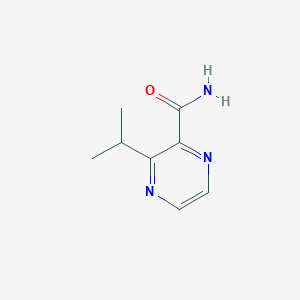
3-Isopropyl-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-pyrazinecarboxamide, also known as IPPC, is a chemical compound that has been studied extensively in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2-pyrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of NF-κB. This compound has also been shown to have antioxidant properties and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Isopropyl-2-pyrazinecarboxamide in lab experiments is that it is relatively easy to synthesize and has been shown to be effective in inhibiting the production of inflammatory cytokines and chemokines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-Isopropyl-2-pyrazinecarboxamide. One area of research is in the development of new drugs for the treatment of inflammatory diseases. Another area of research is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Synthesemethoden
3-Isopropyl-2-pyrazinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-diaminopyrazine with isobutyryl chloride in the presence of triethylamine. Another method involves the reaction of 2,3-dichloropyrazine with isopropylamine in the presence of a palladium catalyst. Both methods have been shown to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-pyrazinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
104893-55-2 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
3-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5(2)6-7(8(9)12)11-4-3-10-6/h3-5H,1-2H3,(H2,9,12) |
InChI-Schlüssel |
BQMWIPMCWBMVSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN=C1C(=O)N |
Kanonische SMILES |
CC(C)C1=NC=CN=C1C(=O)N |
Synonyme |
Pyrazinecarboxamide, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




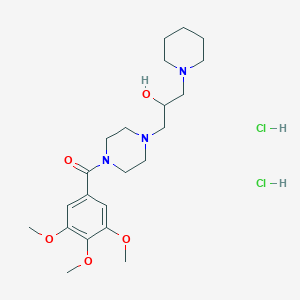


![Cucurbit[7]uril](/img/structure/B34203.png)
